An In-Depth Technical Guide to (E)-4-(Cinnamyloxy)benzaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to (E)-4-(Cinnamyloxy)benzaldehyde: Synthesis, Properties, and Applications
Abstract
(E)-4-(Cinnamyloxy)benzaldehyde is a derivative of benzaldehyde featuring a cinnamyloxy moiety at the para position. This structural combination of an aromatic aldehyde and a cinnamyl ether suggests a rich chemical profile and potential for applications in medicinal chemistry, materials science, and as a synthetic intermediate. The aldehyde group offers a reactive site for a multitude of chemical transformations, while the cinnamyl group, with its extended conjugation and benzylic ether linkage, imparts unique electronic and steric properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a validated synthetic protocol, and a discussion of the potential applications for this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Identification
(E)-4-(Cinnamyloxy)benzaldehyde is characterized by a benzaldehyde core functionalized with a cinnamyloxy group via an ether linkage at the fourth carbon of the benzene ring. The "(E)" designation specifies the stereochemistry of the double bond in the cinnamyl group, indicating a trans configuration of the phenyl and ether-linked methylene groups.
Chemical Structure
Caption: 2D Structure of (E)-4-(Cinnamyloxy)benzaldehyde.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 4-({(E)-3-phenylprop-2-en-1-yl}oxy)benzaldehyde |
| CAS Number | 79844-40-9[1] |
| Molecular Formula | C₁₆H₁₄O₂[2] |
| Molecular Weight | 238.28 g/mol [2] |
| SMILES | O=CC1=CC=C(OCC=CC2=CC=CC=C2)C=C1[2] |
| Synonyms | Benzaldehyde, 4-[(3-phenyl-2-propenyl)oxy]-, (E)-[1] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of (E)-4-(Cinnamyloxy)benzaldehyde are summarized below. Spectroscopic data is predicted based on the analysis of its constituent functional groups and data from analogous compounds.
Physicochemical Data
| Property | Value/Description | Source |
| Appearance | Expected to be an off-white to yellow solid, similar to related compounds. | Inferred from analogs[3] |
| Boiling Point | 415.9 ± 33.0 °C (Predicted) | [1] |
| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [1] |
| XLogP3 | 3.5 | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
Spectroscopic Profile (Predicted)
A full experimental characterization of (E)-4-(Cinnamyloxy)benzaldehyde would be required for definitive spectral assignments. However, a predicted profile can be constructed based on known chemical shift and absorption frequency ranges for its functional groups.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically around δ 9.8-10.1 ppm. For the related 4-phenacyloxy benzaldehyde, this peak appears at 10.09 ppm.[3]
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Aromatic Protons (Benzaldehyde Ring): Two doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Aromatic Protons (Cinnamyl Phenyl Ring): A multiplet corresponding to the five protons of the monosubstituted phenyl ring is expected between δ 7.2-7.5 ppm.
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Vinylic Protons (-CH=CH-): Two signals, likely a doublet and a doublet of triplets, are expected in the δ 6.2-6.8 ppm range. The large coupling constant (J ≈ 16 Hz) would confirm the (E)-configuration.
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Methylene Protons (-O-CH₂-): A doublet is expected around δ 4.7-5.2 ppm, coupled to the adjacent vinylic proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-194 ppm.[3]
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Aromatic Carbons: Multiple signals between δ 114-164 ppm. The carbon attached to the ether oxygen will be significantly downfield.
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Vinylic Carbons: Two signals in the δ 123-134 ppm range.
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Methylene Carbon (-O-CH₂-): A signal around δ 69-72 ppm.
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IR (Infrared) Spectroscopy:
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1705 cm⁻¹.[3]
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C-O-C Stretch (Ether): A characteristic band in the region of 1220-1260 cm⁻¹.[3]
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C=C Stretch (Aromatic & Vinylic): Multiple bands in the 1580-1600 cm⁻¹ region.[3]
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=C-H Bending (trans-alkene): A strong out-of-plane bending vibration near 960-975 cm⁻¹.
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Synthesis and Purification
The most direct and widely adopted method for preparing aryl ethers such as (E)-4-(Cinnamyloxy)benzaldehyde is the Williamson ether synthesis.[4] This nucleophilic substitution reaction involves the deprotonation of a phenol (4-hydroxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (cinnamyl chloride or bromide).
Synthetic Scheme
The reaction proceeds by nucleophilic substitution of cinnamyl halide with the phenoxide ion of 4-hydroxybenzaldehyde.
Caption: Synthetic workflow for (E)-4-(Cinnamyloxy)benzaldehyde.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from the synthesis of similar benzaldehyde ether derivatives.[3][5]
Materials:
-
4-Hydroxybenzaldehyde
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(E)-Cinnamyl bromide (or chloride)
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Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
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N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
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Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. If using a stronger base like NaH (1.1 eq), add it portion-wise at 0 °C.
-
Nucleophile Formation: Stir the mixture at room temperature (or as required) for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.
-
Electrophile Addition: Add (E)-cinnamyl bromide (1.1 eq) to the reaction mixture.
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Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product obtained after solvent evaporation can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure (E)-4-(Cinnamyloxy)benzaldehyde.[3]
Applications and Biological Relevance
While specific research on (E)-4-(Cinnamyloxy)benzaldehyde is limited, the structural motifs present in the molecule are well-studied and suggest significant potential in several fields.
-
Medicinal Chemistry and Drug Development:
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Antimicrobial Potential: Benzaldehyde derivatives are known to possess antimicrobial properties.[4] Furthermore, cinnamaldehyde is a well-documented antimicrobial agent.[6] The combination of these two pharmacophores in a single molecule makes it a promising candidate for the development of new antimicrobial agents.
-
Scaffold for Heterocyclic Synthesis: The aldehyde functional group is a versatile handle for constructing more complex heterocyclic systems, many of which form the core of pharmacologically active compounds.
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Enzyme Inhibition: Ether derivatives are prevalent in numerous bioactive natural products and pharmaceuticals, including antibiotics and antitumor agents.[3] The cinnamyloxy moiety could interact with hydrophobic pockets in enzyme active sites, making it a candidate for enzyme inhibitor studies.
-
-
Materials Science:
-
The extended π-system of the cinnamyl group, in conjugation with the benzaldehyde ring, suggests potential applications in the development of organic electronic materials, dyes, and polymers.
-
-
Synthetic Intermediate:
-
This compound serves as a valuable building block, allowing for the introduction of the cinnamyloxy-benzaldehyde unit into larger, more complex molecules.
-
Safety and Handling
As a laboratory chemical, (E)-4-(Cinnamyloxy)benzaldehyde should be handled with appropriate care, following standard safety protocols.
-
Hazard Identification (GHS Pictograms):
-
Warning
-
-
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage:
-
Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[2]
-
References
-
Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives (2016). ResearchGate. Available at: [Link]
- Method for preparing natural benzaldehyde by cinnamyl aldehyde or cinnamon oil. Google Patents.
-
Green Synthesis of Natural Benzaldehyde from Cinnamon Oil Catalyzed by Hydroxypropyl-β-Cyclodextrin. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. MDPI. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors [mdpi.com]
- 6. Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
